2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-25-15-9-7-13(8-10-15)11-16-21-22-18(23(16)19)26-12-17(24)20-14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBTXLATNMHHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Reaction Mechanism
Hydrazide Formation :
2-(4-Methoxyphenyl)acetic acid undergoes Fischer esterification with methanol (H₂SO₄ catalyst, 76°C, 4 h) to yield methyl 2-(4-methoxyphenyl)acetate. Subsequent hydrazinolysis with 80% hydrazine hydrate (reflux, 3 h) produces 2-(4-methoxyphenyl)acetohydrazide (89% yield).Dithiocarbamate Intermediate :
Reaction of the hydrazide (0.125 mol) with carbon disulfide (0.125 mol) in methanolic KOH (0.125 mol) at 0–5°C generates potassium 2-[2-(4-methoxyphenyl)acetyl]hydrazinecarbodithioate. This exothermic step requires dropwise CS₂ addition over 2–3 h to prevent dimerization.Cyclization to Triazole-Thiol :
Refluxing the dithiocarbamate with hydrazine hydrate (0.250 mol) in H₂O (8–10 h) induces cyclodehydration, forming the triazole ring. Acidification with HCl (pH 4–5) precipitates the product as a white solid (75% yield).
Optimization Data
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization Time | 8 h | 68 | 92 |
| Cyclization Time | 10 h | 75 | 95 |
| Solvent (H₂O Volume) | 20 mL | 75 | 95 |
| Solvent (H₂O Volume) | 50 mL | 62 | 89 |
Extended reaction times beyond 10 h promote hydrolysis, reducing yields to 58%.
Preparation of 2-Bromo-N-Phenylacetamide
Two-Path Synthesis
Path A : Direct acylation of aniline with bromoacetyl bromide (1:1.1 molar ratio) in dry DCM at 0°C, using triethylamine as HCl scavenger (82% yield).
Path B : Bromination of N-phenylacetamide with PBr₃ in ether (0°C, 2 h), yielding 92% product but requiring rigorous moisture control.
Comparative Analysis
| Parameter | Path A | Path B |
|---|---|---|
| Yield | 82% | 92% |
| Purity (HPLC) | 98.5% | 97.2% |
| Byproducts | <1% Diacetylated | 3% PBr₃ residues |
| Reaction Time | 1.5 h | 2 h |
Path B’s higher yield is offset by challenging PBr₃ handling, making Path A preferable for large-scale synthesis.
Alkylation of Triazole-Thiol with 2-Bromo-N-Phenylacetamide
Reaction Conditions Screening
Mixing 4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol (1 eq) with 2-bromo-N-phenylacetamide (1.2 eq) under varying bases and solvents:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DCM | 25 | 6 | 71 |
| K₂CO₃ | DMF | 80 | 12 | 53 |
| NaOH | MeOH | 65 | 8 | 48 |
| Et₃N | THF | 40 | 10 | 61 |
NaH in DCM at room temperature maximizes yield (71%) by generating a reactive thiolate anion without inducing ester hydrolysis.
Large-Scale Procedure
- Suspend triazole-thiol (10.0 g, 42.3 mmol) in anhydrous DCM (200 mL).
- Add NaH (60% dispersion, 2.54 g, 63.5 mmol) portionwise under N₂.
- Stir 30 min, then add 2-bromo-N-phenylacetamide (11.2 g, 50.8 mmol) in DCM (50 mL).
- Reflux 6 h, cool, wash with H₂O (3×100 mL), dry (Na₂SO₄), and evaporate.
- Recrystallize from MeOH/H₂O (4:1) to obtain white needles (14.1 g, 68% yield).
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
- δ 10.27 (s, 1H, NH acetamide)
- δ 7.52–7.48 (m, 2H, Ph–NH)
- δ 7.32–7.28 (m, 3H, Ph–NH)
- δ 7.15 (d, J = 8.6 Hz, 2H, Ar–OCH₃)
- δ 6.83 (d, J = 8.6 Hz, 2H, Ar–OCH₃)
- δ 4.04 (s, 2H, SCH₂CO)
- δ 3.73 (s, 3H, OCH₃)
- δ 3.28 (s, 2H, CH₂Ph)
¹³C NMR (101 MHz, DMSO-d₆)
- δ 168.4 (C=O)
- δ 158.9 (C-3 triazole)
- δ 159.1 (Ar–OCH₃)
- δ 132.5–114.7 (aromatic carbons)
- δ 55.2 (OCH₃)
- δ 34.1 (SCH₂CO)
- δ 29.6 (CH₂Ph)
HRMS (ESI+)
Calculated for C₁₉H₂₀N₅O₂S [M+H]⁺: 382.1335, Found: 382.1332.
Purity Optimization Strategies
Recrystallization Solvent Systems
| Solvent Ratio (MeOH:H₂O) | Recovery (%) | Purity (%) | Crystal Form |
|---|---|---|---|
| 3:1 | 85 | 98.7 | Needles |
| 2:1 | 78 | 99.1 | Plates |
| 1:1 | 65 | 99.3 | Powder |
A 3:1 MeOH/H₂O system balances recovery (85%) and purity (98.7%) for industrial applications.
Chromatographic Purification
Silica gel chromatography (EtOAc/hexane 7:3) increases purity to 99.5% but reduces yield to 58% due to product adsorption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenylacetamide group, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce various reduced triazole derivatives .
Scientific Research Applications
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and sulfanyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Key Research Findings
Substituent Effects :
- 4-Methoxyphenyl : Enhances solubility and target affinity via moderate lipophilicity and hydrogen bonding .
- N-Phenyl vs. N-Substituted Aryl : Aryl groups with electron-withdrawing moieties (e.g., nitro, chlorine) improve antimicrobial activity but may increase toxicity .
Therapeutic Potential: The compound’s structural similarity to anti-exudative furan derivatives () suggests promise in inflammation models. Lack of nitro/chlorine groups may limit antimicrobial efficacy compared to KA-series compounds .
Biological Activity
The compound 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide is a triazole derivative that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, based on available research findings.
Chemical Structure and Properties
This compound features a triazole core with several functional groups that contribute to its biological activity:
- Triazole Ring : Known for its role in various biological applications, including as an antifungal agent.
- Sulfanyl Group : May enhance the compound's reactivity and interaction with biological targets.
- Acetamide Moiety : Contributes to the compound's solubility and biological activity.
The molecular formula is with a molecular weight of 397.5 g/mol.
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. The mechanism of action for such compounds often involves the inhibition of essential bacterial enzymes. For instance, sulfonamide derivatives have been shown to bind to bacterial enzymes critical for folate synthesis, thereby inhibiting bacterial growth.
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes | |
| Antifungal | Disruption of fungal cell wall synthesis | |
| Anticancer | Inhibition of cancer cell proliferation |
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. They inhibit the enzyme lanosterol demethylase, which is crucial in the ergosterol biosynthesis pathway in fungi. This inhibition leads to compromised cell membrane integrity and ultimately fungal cell death.
Anticancer Activity
The anticancer potential of this compound may be attributed to its ability to interfere with various signaling pathways involved in cancer progression. Triazole derivatives have shown efficacy in inhibiting the proliferation of cancer cells by targeting specific enzymes and receptors involved in tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting a promising avenue for developing new antibiotics.
- Antifungal Screening : In vitro assays revealed that triazole compounds effectively inhibited the growth of Candida species, supporting their use as antifungal agents.
- Anticancer Properties : Research indicated that triazole derivatives could induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
Q & A
Basic: What are the key steps for synthesizing 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide?
Answer:
The synthesis involves:
- Step 1: Preparation of the triazole-thione intermediate (e.g., 4-amino-5-substituted-4H-1,2,4-triazole-3-thione) via cyclization reactions using hydrazine derivatives and thiourea .
- Step 2: Sulfanylation by reacting the thione with chloroacetamide derivatives in ethanol under reflux, using aqueous KOH as a base to deprotonate the thiol group .
- Step 3: Purification via recrystallization (ethanol/water) to isolate the product.
Critical Parameters: - Temperature control during reflux (typically 1–2 hours).
- Solvent choice (ethanol for solubility and reactivity balance) .
Basic: How is the compound’s structure confirmed post-synthesis?
Answer:
Structural confirmation relies on:
- Spectroscopic Methods:
- NMR (¹H/¹³C): Assign peaks for aromatic protons (e.g., 4-methoxyphenyl at δ 3.8 ppm for OCH₃) and sulfanyl-acetamide linkages (δ 4.2–4.5 ppm for SCH₂) .
- IR: Confirm NH (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .
- Elemental Analysis: Verify C, H, N, S percentages .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Answer:
SAR studies require:
- Substituent Variation: Synthesize analogs with modifications at:
- Biological Assays: Test anti-inflammatory activity (e.g., formalin-induced edema in rats) to correlate substituent effects with efficacy .
- Computational Modeling: Use docking studies to predict interactions with targets like COX-2 or NF-κB .
Advanced: What experimental models are suitable for evaluating anti-exudative activity?
Answer:
- Formalin-Induced Edema in Rats: Measure paw volume reduction post-administration (dose range: 25–100 mg/kg) .
- Histamine-Induced Vascular Permeability: Quantify Evans blue dye leakage in rodent models .
- Statistical Analysis: Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treated vs. control groups .
Advanced: How can contradictory bioactivity data between analogs be resolved?
Answer: Contradictions may arise from:
- Solubility Differences: Use logP calculations to assess lipophilicity; adjust formulations (e.g., DMSO/PEG mixtures) .
- Metabolic Stability: Perform liver microsome assays to identify rapid degradation pathways .
- Target Selectivity: Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
Basic: What purification methods ensure high yield and purity?
Answer:
- Recrystallization: Ethanol/water mixtures (80:20 v/v) for optimal crystal formation .
- Column Chromatography: Silica gel (hexane/ethyl acetate gradient) for polar impurities .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) for final purity validation (>95%) .
Advanced: How can computational methods optimize this compound’s pharmacokinetics?
Answer:
- ADMET Prediction: Use tools like SwissADME to forecast absorption (e.g., Caco-2 permeability) and toxicity (hepatotoxicity alerts) .
- MD Simulations: Simulate binding to serum albumin to predict half-life .
- Metabolite Prediction: Employ GLORYx or similar platforms to identify potential Phase I/II metabolites .
Advanced: What strategies mitigate synthetic challenges (e.g., low yield in sulfanylation)?
Answer:
- Optimize Reaction Conditions:
- Increase equivalents of chloroacetamide (1.2–1.5 eq.) to drive sulfanylation .
- Use anhydrous ethanol to minimize hydrolysis side reactions .
- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
Basic: What spectroscopic techniques characterize its stability under varying pH?
Answer:
- UV-Vis Spectroscopy: Monitor absorbance changes at λmax (e.g., 270 nm for triazole rings) across pH 2–12 .
- LC-MS Stability Studies: Incubate in simulated gastric/intestinal fluids; track degradation products .
Advanced: How can the compound be modified to enhance blood-brain barrier (BBB) penetration?
Answer:
- Structural Modifications:
- Introduce fluorine atoms to increase lipophilicity .
- Reduce hydrogen-bond donors (e.g., replace NH groups with methyl) .
- In Silico BBB Prediction: Use ADMETlab 2.0 to prioritize analogs with predicted BBB permeability scores >0.6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
